Olaparib

Description

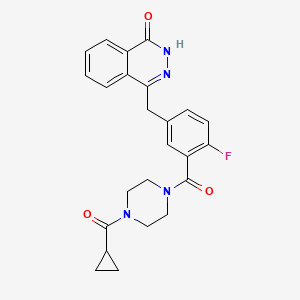

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLYAMZZIXQODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60917988 | |

| Record name | Olaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763113-22-0 | |

| Record name | Olaparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763113-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olaparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olaparib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Olaparib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Foundations of Olaparib Action

PARP Enzyme Inhibition and its Role in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular functions, including DNA repair, transcription, and cell cycle regulation. drugbank.com PARP1 and PARP2 are the most well-characterized members and play a crucial role in maintaining genomic integrity, particularly through the base excision repair (BER) pathway, which primarily handles single-strand breaks (SSBs). drugbank.comscienceopen.comdovepress.com PARPs detect DNA damage, such as SSBs, and catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process called PARylation. nih.govfrontiersin.orgmdpi.com This PARylation facilitates the recruitment of other repair proteins to the damage site. mdpi.com

Inhibition of PARP-1, PARP-2, and PARP-3 Catalytic Activity

Olaparib functions as a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, by competing with NAD+ for binding to the catalytic site. drugbank.comfrontiersin.orgmdpi.com This competitive binding prevents the PARylation of target proteins, thereby inhibiting the catalytic activity of PARP enzymes. mdpi.com While this compound is a more selective competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2, it also acts on PARP3, albeit with less inhibitory effect compared to PARP1 and PARP2. drugbank.comresearchgate.net Inhibition of PARP activity by this compound disrupts the normal DNA repair processes mediated by these enzymes. lynparzahcp.comscienceopen.comtargetedonc.com

PARP-DNA Trapping and its Cytotoxic Contribution

Beyond catalytic inhibition, this compound also induces the formation of trapped PARP-DNA complexes. lynparzahcp.comnih.govdrugbank.commdpi.comfrontiersin.orglynparzahcp.comlynparzahcp.comnih.govoncoscience.us This "trapping" occurs when this compound binds to PARP that is already bound to damaged DNA, stabilizing the complex and preventing the dissociation of PARP from the DNA strand. nih.govmdpi.comoncoscience.us These trapped PARP-DNA complexes are considered highly cytotoxic lesions. nih.govfrontiersin.orgoncoscience.us Research indicates that the cytotoxicity induced by PARP inhibitors, including this compound, is not solely due to the inhibition of catalytic activity but is significantly contributed to by the formation of these trapped complexes. nih.govfrontiersin.orgfrontiersin.orgnih.govoncoscience.us Studies have shown that the potency of different PARP inhibitors in trapping PARP-DNA complexes correlates with their cellular toxicity. nih.govfrontiersin.orgnih.gov For example, studies comparing this compound with other PARP inhibitors like veliparib (B1684213) and talazoparib (B560058) have demonstrated differential potencies in PARP trapping, which aligns with their observed cytotoxic effects. nih.govfrontiersin.orgfrontiersin.orgnih.gov this compound has shown intermediate potency in PARP trapping compared to other inhibitors like talazoparib (higher potency) and veliparib (lower potency). nih.govfrontiersin.orgnih.gov

Exploitation of DNA Repair Deficiencies: The Synthetic Lethality Paradigm

The therapeutic efficacy of this compound is largely based on the concept of synthetic lethality. wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orge-crt.orgscienceopen.comnih.gov Synthetic lethality occurs when the inhibition of two independent genes or pathways is viable individually, but their simultaneous inhibition leads to cell death. nih.gov In the context of this compound, this paradigm is exploited in cancer cells with pre-existing deficiencies in DNA repair pathways, particularly homologous recombination repair (HRR). wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orge-crt.orgscienceopen.comnih.gov

Homologous Recombination Deficiency (HRD) and BRCA Mutations (BRCA1/2)

Homologous recombination (HR) is a high-fidelity DNA repair pathway that is crucial for repairing DNA double-strand breaks (DSBs). scienceopen.comdovepress.comfrontiersin.org Deficiencies in HRR, often due to mutations in genes like BRCA1 and BRCA2, make cancer cells heavily reliant on alternative repair pathways, such as BER, for survival. wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orgscienceopen.comlynparzahcp.comciteab.comelsevier.esnih.govnih.govmdpi.com BRCA1 and BRCA2 are tumor suppressor genes that play key roles in HR-mediated DSB repair. dovepress.comelsevier.es Mutations in these genes impair the cell's ability to effectively repair DSBs. dovepress.comnih.govelsevier.es

In cancer cells with BRCA1/2 mutations or other forms of HRD, the inhibition of PARP by this compound disrupts the BER pathway, leading to the accumulation of SSBs. drugbank.comscienceopen.comdovepress.com These unrepaired SSBs can then be converted into highly cytotoxic DSBs during DNA replication. biomolther.orgdrugbank.comscienceopen.comnih.govfrontiersin.orgtargetedonc.comfrontiersin.orgnih.gov Since the HRR pathway is deficient in these cells, they are unable to efficiently repair these accumulated DSBs, leading to genomic instability and ultimately cell death. biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comnih.govdovepress.comfrontiersin.orgoncoscience.usnih.govnih.gov Normal cells with functional HRR can effectively repair the DSBs induced by PARP inhibition, thus sparing them from significant damage. scienceopen.comdovepress.com

Clinical studies have demonstrated the effectiveness of this compound in patients with BRCA-mutated cancers, including ovarian, breast, pancreatic, and prostate cancers. wikipedia.orgdrugbank.comelsevier.esnih.gov For instance, the SOLO-1 trial showed a significant improvement in progression-free survival with this compound maintenance therapy in patients with newly diagnosed, BRCA1/2-mutated advanced ovarian cancer. oncnursingnews.com The LIGHT study also indicated that this compound monotherapy was most effective in BRCA-mutated cohorts of patients with platinum-sensitive relapsed ovarian cancer, with higher objective response rates and longer median progression-free survival compared to non-BRCA-mutated cohorts. theoncologynurse.com

Interplay with Base Excision Repair (BER) Pathway

The BER pathway is a primary mechanism for repairing SSBs and is heavily reliant on PARP activity, particularly PARP1 and PARP2. drugbank.comscienceopen.comdovepress.comfrontiersin.orgnih.govcancernetwork.com PARP enzymes detect SSBs and initiate the BER process by recruiting repair proteins. scienceopen.comdovepress.commdpi.com this compound inhibits the catalytic activity of PARP, thereby impeding the efficient repair of SSBs via the BER pathway. drugbank.comscienceopen.comfrontiersin.orgnih.govcancernetwork.com This disruption leads to an accumulation of unrepaired SSBs. drugbank.comscienceopen.comfrontiersin.orgcancernetwork.com The trapped PARP-DNA complexes further exacerbate this issue by acting as roadblocks for replication forks. frontiersin.orgmdpi.comfrontiersin.org

Studies have shown that this compound disrupts the BER pathway. For example, research investigating the interaction between this compound and agents that induce DNA damage repaired by BER has shown synergistic cytotoxicity. frontiersin.orgnih.gov This synergy is attributed to the impaired BER capacity in the presence of this compound, leading to increased DNA damage. frontiersin.orgnih.gov

Induction of DNA Double-Strand Breaks (DSBs) and Apoptosis

The accumulation of unrepaired SSBs and trapped PARP-DNA complexes, particularly in cells undergoing replication, leads to replication fork stalling and collapse. frontiersin.orgmdpi.comfrontiersin.orgnih.gov This process results in the formation of highly deleterious DNA double-strand breaks (DSBs). biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comnih.govfrontiersin.orgtargetedonc.comfrontiersin.orgoncoscience.usnih.govnih.govaacrjournals.org In cancer cells with HRD, the impaired ability to repair these DSBs through the HR pathway leads to a significant increase in genomic instability. biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comnih.govdovepress.comfrontiersin.orgoncoscience.usnih.gov

The overwhelming accumulation of unrepaired DSBs triggers cellular stress responses and ultimately leads to programmed cell death, or apoptosis. biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comfrontiersin.orgtargetedonc.comfrontiersin.orgnih.govaacrjournals.orgoncotarget.com Studies have demonstrated that this compound treatment increases markers of DNA damage, such as γH2AX (a marker for DSBs), and induces apoptosis in sensitive cancer cells. biomolther.orge-crt.orgaacrjournals.orgoncotarget.com The combination of this compound with other agents that induce DNA damage or interfere with repair pathways can further enhance DSB formation and apoptosis. biomolther.orge-crt.orgfrontiersin.orgnih.govnih.gov

While the primary mechanism involves the inability of HRD cells to repair DSBs, studies also suggest that this compound can induce G2/M cell cycle arrest in cancer cells, providing time for DNA repair. e-crt.orgaacrjournals.org However, in HRD cells, this repair is inefficient, and the sustained damage leads to cell death. e-crt.org

Below is a table summarizing key aspects of this compound's mechanism of action:

| Mechanism Component | Description | Key Enzymes/Pathways Involved | Impact on Cancer Cells (HRD) |

| PARP Catalytic Inhibition | This compound competes with NAD+ at the catalytic site, preventing PARylation. | PARP1, PARP2, PARP3 | Impairs BER, leading to SSB accumulation. drugbank.comscienceopen.comfrontiersin.orgnih.govcancernetwork.com |

| PARP-DNA Trapping | This compound stabilizes PARP bound to DNA damage sites. | PARP1, PARP2 | Forms cytotoxic complexes, blocks replication forks, contributes significantly to toxicity. nih.govfrontiersin.orgfrontiersin.orgnih.govoncoscience.us |

| Synthetic Lethality | Exploiting the vulnerability of cells deficient in one repair pathway (HRR) by inhibiting another (BER/PARP). | HRR (BRCA1/2), BER, PARP | Selective killing of HRD cancer cells while sparing normal cells. wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orge-crt.orgscienceopen.comnih.gov |

| HRD/BRCA Mutations | Deficiency in homologous recombination repair, often due to mutations in BRCA1/2. | BRCA1, BRCA2, other HRR genes | Increased reliance on PARP-mediated repair; inability to repair DSBs. wikipedia.orgbiomolther.orglynparzahcp.comnih.govdrugbank.comguidetopharmacology.orgscienceopen.comlynparzahcp.comciteab.comelsevier.esnih.govnih.govmdpi.com |

| Interplay with BER | PARP is essential for BER; inhibition disrupts SSB repair. | BER pathway, PARP1, PARP2, XRCC1, LIG3 | Accumulation of unrepaired SSBs. drugbank.comscienceopen.comfrontiersin.orgnih.govmdpi.comcancernetwork.com |

| Induction of DSBs and Apoptosis | Accumulated SSBs and trapped PARP lead to replication fork collapse and DSBs. | Replication machinery, HRR pathway (deficient) | Triggers cell death (apoptosis) due to overwhelming unrepaired DNA damage. biomolther.orgdrugbank.comguidetopharmacology.orgscienceopen.comnih.govfrontiersin.orgtargetedonc.comfrontiersin.orgnih.govoncotarget.com |

Influence on Other Cellular Pathways and Processes

Chromatin Structure Modulation and Genomic Stability

PARP enzymes, particularly PARP1, play a significant role in regulating chromatin structure. PARP1 is recruited to DNA damage sites and catalyzes the poly(ADP-ribosyl)ation (PARylation) of various nuclear proteins, including histones portlandpress.com. This PARylation can lead to chromatin relaxation, which is essential for allowing DNA repair machinery access to the damaged DNA portlandpress.com.

This compound, by inhibiting PARP1 enzymatic activity, affects this process. Research indicates that this compound can inhibit PARP1 activity within the chromatin context and block TIP60-mediated chromatin relaxation nih.govresearchgate.net. TIP60 (Tat-interacting protein 60 kDa) is a histone acetyltransferase involved in chromatin remodeling and DNA repair nih.gov. By inhibiting TIP60-mediated chromatin relaxation, this compound can impede the accessibility of DNA repair proteins to DNA lesions, thereby contributing to the deregulation of DNA repair pathways, such as homologous recombination (HR) nih.govresearchgate.net.

Furthermore, this compound's impact on chromatin structure is linked to its ability to trap PARP1 at DNA damage sites mdpi.comoncoscience.us. This trapping effect, independent of catalytic inhibition, is considered a crucial aspect of this compound's cytotoxicity, particularly in HR-deficient cells oncoscience.us. The trapped PARP-DNA complexes can stall replication forks, leading to their collapse and the generation of DNA double-strand breaks (DSBs), which are difficult for HR-deficient cells to repair, resulting in genomic instability and cell death mdpi.comastrazeneca-us.com.

Studies have shown that this compound treatment can lead to an accumulation of unrepaired single-strand breaks (SSBs), which are converted into DSBs during DNA replication mdpi.com. This accumulation of DSBs contributes to genomic instability ijbs.com. The interaction between PARP inhibition and chromatin remodeling is complex, with factors like ALC1 (Amplified in Liver Cancer 1), a chromatin remodeler, also implicated in PARP-dependent chromatin remodeling and influencing sensitivity to PARP inhibitors biorxiv.orgresearchgate.net. ALC1 deficiency can reduce chromatin accessibility and the association of repair factors, suggesting a cooperative role between ALC1 and PARP activities in ensuring chromatin accessibility for certain repair processes biorxiv.org.

Data from research on the combination of this compound with other agents, such as CDK12 inhibitors, further highlights its impact on genomic stability. This combination has been shown to enhance non-homologous end joining (NHEJ) activity via a noncanonical mechanism involving the PARP1-Ku80 complex, leading to severe genomic instability and cell cycle arrest in cancer cells ijbs.com.

Regulation of Androgen Receptor Activity in Prostate Cancer Models

In prostate cancer, the androgen receptor (AR) signaling pathway plays a critical role in tumor growth and progression, even in castration-resistant settings mdpi.comtargetedonc.com. Emerging research has revealed an interplay between PARP signaling and the AR pathway, and this compound has been shown to influence AR activity in prostate cancer models astrazeneca-us.comlynparzahcp.com.

PARP1 has been identified as a coactivator of AR, contributing to AR transcriptional function and prostate cancer development aacrjournals.orgurotoday.com. In preclinical models of castration-resistant prostate cancer (CRPC), PARP inhibition has been shown to synergize with AR-targeted therapies and induce DNA damage aacrjournals.org.

Studies have demonstrated that PARP inhibition by this compound can lead to the downregulation of androgen signaling in vitro, an effect that is further suppressed when combined with antiandrogens aacrjournals.org. This suggests that inhibiting PARP with this compound may impair the expression of AR target genes astrazeneca-us.com.

Furthermore, androgen deprivation therapy (ADT) can upregulate PARP-mediated repair pathways, which can act as a survival mechanism for prostate cancer cells mdpi.comurotoday.com. This increased PARP activity following ADT is considered essential for the survival of these cells urotoday.com. Combining this compound with AR inhibition strategies, such as abiraterone (B193195), has shown promising results in clinical trials for metastatic CRPC, irrespective of HRR status in some cases targetedonc.comhealthbooktimes.org. Preclinical models support the observation of a combined anti-tumor effect of this compound and novel hormonal agents (NHAs) like abiraterone in both HRR-deficient and HRR-proficient prostate cancer, suggesting interactions between PARP signaling and the AR pathway astrazeneca-us.com.

Preclinical studies using mouse models have indicated that combination therapy with PARP inhibitors and androgen deprivation therapy can result in the downregulation of androgen receptor-regulated homologous recombination gene expression, leading to sensitization to PARP inhibition and increased DNA damage-induced cell death dovepress.com.

The mechanistic basis for the synergy between AR inhibition and PARP inhibition is still being elucidated, but it is thought to involve the role of PARP1 in AR transcriptional activity and the potential for AR inhibition to affect HRR gene expression astrazeneca-us.comdovepress.com.

Preclinical Research and Experimental Models

In Vitro Studies on Olaparib Cytotoxicity

In vitro research has been crucial in elucidating the direct cytotoxic effects of this compound on cancer cells and the underlying molecular mechanisms. These studies have explored differential sensitivities across various cell lines and the impact of PARP inhibition on DNA integrity.

Cell Line Sensitivity Profiling (e.g., BRCA-mutated vs. BRCA-unmutated)

Numerous studies have profiled the sensitivity of different cancer cell lines to this compound. A key finding in preclinical research is the enhanced sensitivity of cell lines harboring mutations or deficiencies in BRCA1 or BRCA2 genes, which are critical for homologous recombination repair (HRR) of DNA double-strand breaks (DSBs). drugbank.comfda.govdovepress.com This forms the basis of the synthetic lethality concept, where the combination of PARP inhibition and HRR deficiency leads to cell death. drugbank.comfda.govdovepress.com

While BRCA-deficient cell lines generally show increased sensitivity, the degree of sensitivity can vary. dovepress.comnih.gov For instance, some BRCA-mutated ovarian cancer cell lines exhibit varying sensitivity to this compound, with some showing cross-resistance to other PARP inhibitors like veliparib (B1684213) and talazoparib (B560058), while retaining sensitivity to niraparib (B1663559) and rucaparib (B1680265). mdpi.com This differential sensitivity in resistant cell lines may be linked to varying abilities of PARP inhibitors to induce replication stress and single-strand gaps. mdpi.com

Studies in pediatric solid tumor cell lines have shown that single-agent this compound can induce growth inhibition. nih.govnih.gov The median IC50 (half-maximal inhibitory concentration) for this compound across a panel of pediatric solid tumor cell lines was reported as 3.6 µM (range 1–33.8 µM). nih.govnih.gov Notably, growth inhibition was not demonstrated at clinically achievable concentrations in a BRCA-deficient breast cancer cell line in one study, despite significant PARP inhibition. nih.gov This suggests that while PARP inhibition is achieved, cytotoxicity may involve mechanisms beyond catalytic inhibition alone. nih.gov

Interactive Table 1: this compound In Vitro Cytotoxicity in Pediatric Solid Tumor Cell Lines

| Cell Line Type | Median (Range) IC50 (µM) | PARP Inhibition at 1 µM this compound (48h) |

| Pediatric Solid Tumors | 3.6 (1–33.8) | ≥ 90% in tested lines (RD-ES, NGP, RD) nih.gov |

| BRCA-deficient Breast | Not demonstrated at clinically achievable concentrations nih.gov | ≥ 90% (HCC1937) nih.gov |

This compound has also been shown to enhance the cytotoxicity of DNA-damaging agents in various cell lines, including oesophageal squamous cell carcinoma (ESCC) cell lines. iiarjournals.org Synergistic interactions have been observed with agents such as cisplatin, doxorubicin, SN-38, and temozolomide (B1682018), but not with 5-FU or docetaxel (B913) in ESCC cells. iiarjournals.org In pediatric solid tumor cell lines, the addition of this compound to DNA damaging agents resulted in additive to synergistic interactions. nih.govnih.gov

Assessment of PARP Inhibition and DNA Damage Accumulation

A fundamental aspect of this compound's preclinical evaluation involves assessing its ability to inhibit PARP enzyme activity and the subsequent accumulation of DNA damage. This compound is a selective and potent inhibitor of PARP1 and PARP2. drugbank.comnih.gov Its mechanism involves inhibiting the enzymatic activity of PARP and increasing the formation of PARP-DNA complexes, which leads to DNA damage and cell death. drugbank.comfda.gov

In vitro studies have demonstrated that this compound effectively inhibits PAR activity in various cancer cell lines, including pediatric solid tumor lines. nih.govnih.gov This inhibition disrupts the base excision repair (BER) pathway, leading to the accumulation of single-strand breaks (SSBs). drugbank.com These SSBs can then be converted into DSBs during DNA replication, which are particularly lethal to cells with defective HRR. drugbank.com

The accumulation of DNA damage following this compound treatment is often assessed by monitoring markers such as phosphorylated H2AX (γH2AX), which localizes to sites of DSBs. iiarjournals.orgnih.govresearchgate.net Studies have shown that this compound treatment increases the formation of γH2AX foci in the nucleus of cancer cells, indicating the induction of DNA damage. iiarjournals.orgresearchgate.net this compound can also enhance the accumulation of γH2AX caused by other DNA damaging agents. iiarjournals.org

Beyond catalytic inhibition, PARP trapping, where the PARP inhibitor stabilizes PARP bound to DNA breaks, is considered a significant contributor to this compound's cytotoxicity. nih.gov This trapped PARP-DNA complex impedes replication forks, leading to their collapse and the formation of DSBs. nih.govnih.gov

This compound treatment has been shown to induce cell cycle arrest, particularly in the G2/M phase, and an increase in the S phase population in some cell lines, consistent with the accumulation of DNA damage during replication. researchgate.net

In Vivo Studies and Xenograft Models

Preclinical in vivo studies, primarily utilizing xenograft models, have been essential for evaluating the antitumor activity of this compound in a more complex biological setting and assessing its effects on tumor growth and PARP inhibition within tumors.

Efficacy in Pediatric Solid Tumors

Preclinical evaluation of this compound in pediatric solid tumor models has included studies in xenografts derived from Ewing sarcoma (ES) and neuroblastoma (NGP). nih.govnih.gov These models were selected based on promising in vitro findings and the relevance of DNA repair pathways in these malignancies. nih.gov

In ES and NGP xenografts, this compound demonstrated significant inhibition of PAR activity, both as a single agent and in combination with chemotherapy (cyclophosphamide/topotecan). nih.govnih.gov Single-agent this compound inhibited PAR activity by 88% to 100% in these xenografts, and this inhibition reached 100% when combined with cyclophosphamide/topotecan. nih.govnih.gov

While in vitro studies showed synergistic interactions between this compound and DNA damaging agents in pediatric cell lines, clear evidence of synergy was not consistently demonstrated in vivo xenograft models when this compound was combined with cyclophosphamide/topotecan. nih.govnih.govh1.co However, the addition of this compound did not antagonize the activity of the chemotherapy regimen. nih.govnih.gov Some studies indicated that single-agent this compound had negligible activity in xenograft models at the doses used in combination experiments. nih.gov

Despite the mixed results regarding synergy in vivo, the preclinical data in pediatric solid tumor xenografts, particularly the robust PARP inhibition observed, supported further investigation of PARP inhibitors in childhood malignancies. nih.govnih.govh1.co

Efficacy in Melanoma Models

Preclinical studies have also explored the potential of this compound in melanoma models, although data in this area appears less extensive compared to other cancer types like ovarian or breast cancer. Preclinical studies in cell lines and xenograft models of melanoma have shown promising results for PARP inhibitors. ascopubs.org Patient-derived xenograft models have shown antitumor effects with both this compound and niraparib. ascopubs.org

The rationale for investigating PARP inhibitors in melanoma includes the potential for synthetic lethality in tumors with underlying deficiencies in DNA damage response (DDR) pathways, which can lead to genomic instability and potentially increased sensitivity to PARP inhibition. ascopubs.org While specific detailed efficacy data for this compound monotherapy in melanoma xenografts were not prominently found in the provided search results, the mention of antitumor effects in patient-derived xenograft models supports the preclinical rationale for exploring PARP inhibitors in this cancer type, particularly in the context of HRR or DDR deficiencies. ascopubs.orgnih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of a drug in preclinical models. In the context of this compound, PD analysis primarily focuses on assessing the degree of PARP inhibition and markers of DNA damage.

In preclinical studies, PARP inhibition is commonly assessed by measuring the levels of poly(ADP-ribose) (PAR) chains, which are synthesized by activated PARP enzymes. nih.govnih.gov A decrease in PAR levels in cells or tumor tissue following this compound treatment indicates successful inhibition of PARP enzymatic activity. nih.govnih.gov As mentioned earlier, studies in pediatric solid tumor cell lines and xenografts demonstrated significant inhibition of PAR activity by this compound. nih.govnih.gov

Markers of DNA damage, such as γH2AX foci, also serve as important PD biomarkers. An increase in γH2AX levels indicates that this compound-induced PARP inhibition is leading to the accumulation of DNA breaks, particularly DSBs resulting from the processing of unrepaired SSBs or stalled replication forks. iiarjournals.orgnih.govresearchgate.net

Preclinical PD analysis can also involve assessing the formation of PARP-DNA complexes, which are a key cytotoxic mechanism of PARP inhibitors. drugbank.comfda.gov The trapping of PARP on DNA lesions can be a more significant predictor of cytotoxicity than catalytic inhibition alone. nih.gov

Studies in xenograft models have confirmed that PARP inhibition is achieved at the administered doses and that this inhibition correlates with antitumor activity, particularly in models with HRR deficiencies. nih.govnih.govaacrjournals.orgnih.gov Preclinical PD studies can also help in understanding the relationship between drug exposure and target modulation, informing dose selection for further studies. While comprehensive preclinical PD data across all model types were not detailed in the provided snippets, the consistent finding of PARP inhibition and induction of DNA damage markers like γH2AX in responsive models underscores their importance as PD biomarkers for this compound. nih.govnih.goviiarjournals.orgresearchgate.net

Interactive Table 2: Preclinical Pharmacodynamic Biomarkers of this compound

| Biomarker | Assessment Method(s) | Indication of this compound Activity |

| PAR levels | Measurement in cell lysates or tumor tissue nih.govnih.gov | Decrease indicates inhibition of PARP enzymatic activity nih.govnih.gov |

| γH2AX foci/levels | Immunofluorescence, Western blot, Flow cytometry iiarjournals.orgnih.govresearchgate.net | Increase indicates accumulation of DNA damage (DSBs) iiarjournals.orgresearchgate.net |

| PARP-DNA complex formation | Various biochemical assays drugbank.comfda.gov | Increase indicates PARP trapping on DNA lesions drugbank.comfda.gov |

Investigating Synergistic Interactions with Other Agents in Preclinical Models

Preclinical research has extensively explored the potential of combining this compound with various therapeutic agents to enhance anti-tumor efficacy, particularly in the context of DNA damage repair deficiencies. These studies utilize a range of experimental models, including cancer cell lines and patient-derived xenografts (PDXs), to evaluate synergistic interactions.

Investigations into the combination of this compound with DNA-damaging agents have demonstrated promising results in preclinical settings. In pediatric solid tumor cell lines, the addition of this compound to DNA-damaging agents, such as camptothecins (irinotecan and SN38) and alkylating agents (melphalan, carboplatin (B1684641), and doxorubicin), resulted in additive to synergistic interactions nih.govnih.gov. Specifically, the synergistic interaction between this compound and SN38 was notable in medulloblastoma and Ewing sarcoma cell lines, leading to significantly increased growth inhibition compared to either agent alone nih.gov. Similarly, in oesophageal squamous cell carcinoma (ESCC) cell lines, this compound enhanced the cytotoxicity of cisplatin, doxorubicin, SN-38, and temozolomide, synergistically increasing their effects on cell colony formation and enhancing the accumulation of γH2AX, a marker of DNA damage iiarjournals.orgiiarjournals.org. Preclinical studies also support the synergistic effect of this compound when combined with temozolomide in models of DNA mismatch repair-defective leukemia, Ewing sarcoma, and glioblastoma, including models resistant to single-agent temozolomide icr.ac.ukfrontiersin.org.

Combinations of this compound with inhibitors targeting other DNA damage response (DDR) pathways have also shown synergy in preclinical models. The combination of this compound with ATR inhibitors, such as Ceralasertib (AZD6738), has demonstrated synergistic effects in various cancer cell lines and xenografts, including lung cancer and BRCA1/2-deficient ovarian cancer models mdpi.comresearchgate.net. This synergy is attributed to increased DNA replication fork instability, double-strand breaks, and apoptosis mdpi.comresearchgate.net. In ATM-deficient cancer cells, the combination of this compound with an ATR inhibitor also potentiated genomic instability and cell death researchgate.net. Additionally, simultaneous inhibition of DNA-dependent protein kinase (DNA-PKcs) with an inhibitor like AZD7648 and this compound has shown synergistic effects in BRCA-mutated tumor cells, hypothesized to be due to catastrophic genomic instability resulting from concurrent inhibition of NHEJ and pre-existing HR defects frontiersin.org.

Beyond DNA repair pathways, this compound has been investigated in combination with agents targeting other cellular processes. Preclinical data suggests potential synergy between this compound and drugs impacting the androgen receptor pathway in prostate cancer jwatch.org. In triple-negative breast cancer (TNBC) with functional PTEN, the combination of this compound and the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) synergistically increased tumor cell death by activating apoptosis and increasing DNA damage accumulation icr.ac.uk. HDAC inhibitors combined with this compound in pancreatic cancer cell lines exhibited downregulation of HR-related proteins like RAD51 and BRCA1, leading to DNA damage accumulation icr.ac.uk. Preclinical data also supports synergistic interactions between this compound and PI3K inhibitors in both BRCA-deficient and BRCA-proficient models, enhancing tumor cell death and decreasing proliferation icr.ac.uk. The combination of this compound and the CHK1 inhibitor MK-8776 produced a synergistic effect in hepatocellular carcinoma cell lines, reducing cell viability and inducing oxidative stress and DNA damage mdpi.com. Studies have also indicated that the combination of everolimus (B549166) and this compound inhibited tumor growth in xenograft models of breast cancer spandidos-publications.com. Furthermore, preclinical evaluations have explored the combination of this compound with anti-angiogenic therapies like bevacizumab and cediranib (B1683797), suggesting potential synergistic function and viability as a treatment option in ovarian cancer models icr.ac.uk. Recent preclinical data also indicates that combining this compound with trastuzumab in HER2-positive breast cancer cell lines resulted in notable decreases in cell proliferation and increases in DNA damage accumulation icr.ac.uk.

While in vitro studies often demonstrate clear synergy, translating these findings to in vivo models can present challenges. For instance, while in vitro data showed synergistic efficacy of this compound with camptothecins and alkylating agents in pediatric solid tumor cell lines, clear evidence of synergy was not always discernible in xenograft models nih.govnih.gov. However, in vivo studies have shown that combinations like this compound and carboplatin can further increase the survival of animals with MDA-MB-231 triple-negative breast cancer xenografts compared to monotherapy frontiersin.org.

The exploration of synergistic interactions in preclinical models is crucial for identifying rational drug combinations that can potentially improve therapeutic outcomes for cancer patients. These studies provide valuable data on the mechanisms of synergy and help prioritize combinations for further clinical investigation.

Here are some examples of preclinical data on synergistic interactions of this compound with other agents:

| Combination Agent | Cancer Model (in vitro/in vivo) | Observed Interaction | Key Findings | Source |

| SN38 | Pediatric Solid Tumors (in vitro) | Synergistic | Increased growth inhibition in medulloblastoma and Ewing sarcoma cell lines. | nih.gov |

| Cisplatin | ESCC (in vitro) | Synergistic | Enhanced cytotoxicity, increased γH2AX accumulation. | iiarjournals.orgiiarjournals.org |

| Doxorubicin | ESCC (in vitro) | Synergistic | Enhanced cytotoxicity, increased γH2AX accumulation. | iiarjournals.orgiiarjournals.org |

| Temozolomide | ESCC (in vitro) | Synergistic | Enhanced cytotoxicity, increased γH2AX accumulation. | iiarjournals.orgiiarjournals.org |

| Temozolomide | Various (preclinical models) | Synergistic | Effective in models of DNA mismatch repair-defective leukemia, EWS, and GBM, including resistant models. | icr.ac.ukfrontiersin.org |

| Ceralasertib (ATRi) | Ovarian, Lung Cancer (in vitro/in vivo) | Synergistic | Increased replication fork instability, DSBs, apoptosis. Effective in BRCA1/2-deficient and ATM-deficient models. | mdpi.comresearchgate.net |

| AZD7648 (DNA-PKcs inh) | BRCA-mutated tumors (preclinical) | Synergistic | Hypothesized due to catastrophic genomic instability. | frontiersin.org |

| SAHA (HDAC inh) | TNBC (in vitro) | Synergistic | Increased apoptosis, increased DNA damage accumulation. | icr.ac.uk |

| PI3K Inhibitors | BRCA-deficient/proficient (preclinical) | Synergistic | Enhanced tumor cell death, decreased proliferation. | icr.ac.uk |

| MK-8776 (CHK1 inh) | Hepatocellular Carcinoma (in vitro) | Synergistic | Reduced cell viability, induced oxidative stress and DNA damage. | mdpi.com |

| Everolimus | Breast Cancer (xenografts) | Inhibited growth | Inhibited tumor growth in xenograft models. | spandidos-publications.com |

| Carboplatin | TNBC (xenografts) | Increased survival | Increased mean survival compared to monotherapy. | frontiersin.org |

| Trastuzumab | HER2-positive Breast Cancer (in vitro) | Synergistic | Decreased cell proliferation, increased DNA damage accumulation. | icr.ac.uk |

Table: Summary of Preclinical Synergistic Interactions with this compound

| Combination Agent | Cancer Model Type | Interaction Type | Key Preclinical Finding |

| SN38 | Cell Lines | Synergistic | Increased growth inhibition |

| Cisplatin | Cell Lines | Synergistic | Enhanced cytotoxicity, increased DNA damage |

| Doxorubicin | Cell Lines | Synergistic | Enhanced cytotoxicity, increased DNA damage |

| Temozolomide | Cell Lines, Xenografts | Synergistic | Enhanced cytotoxicity, effective in resistant models |

| ATR Inhibitors | Cell Lines, Xenografts | Synergistic | Increased DNA damage, apoptosis, replication stress |

| DNA-PKcs Inhibitors | Preclinical Models | Synergistic | Induced genomic instability |

| HDAC Inhibitors | Cell Lines | Synergistic | Increased apoptosis, DNA damage, downregulated HR proteins |

| PI3K Inhibitors | Preclinical Models | Synergistic | Enhanced cell death, decreased proliferation |

| CHK1 Inhibitors | Cell Lines | Synergistic | Reduced viability, induced oxidative stress, DNA damage |

| Everolimus | Xenografts | Inhibited growth | Reduced tumor growth |

| Carboplatin | Xenografts | Increased survival | Improved survival outcomes |

| Trastuzumab | Cell Lines | Synergistic | Decreased proliferation, increased DNA damage |

Clinical Research and Therapeutic Applications

Olaparib in Ovarian Cancer Management

This compound has revolutionized the treatment landscape for ovarian cancer, showing remarkable benefit as a maintenance therapy in different settings.

Several key studies have established the role of this compound in prolonging remission for patients with ovarian cancer that has recurred but is still responsive to platinum-based chemotherapy.

SOLO2: This phase III trial confirmed the findings of Study 19 in a larger population of patients with platinum-sensitive, relapsed ovarian cancer and a germline BRCA1 or BRCA2 (gBRCAm) mutation. nih.govlynparzahcp.comnih.gov The SOLO2 trial showed a significant improvement in investigator-assessed median PFS, with 19.1 months for the this compound group versus 5.5 months for the placebo group. nih.gov A blinded independent central review (BICR) showed an even greater median PFS of 30.2 months for this compound versus 5.5 months for placebo. nih.gov The final analysis of the trial demonstrated a median OS of 51.7 months with this compound compared to 38.8 months with placebo. nih.gov At the 5-year mark, 42.1% of patients who received this compound were alive compared to 33.2% of those who received the placebo. ascopubs.org

OPINION: This phase IIIb trial evaluated this compound as maintenance therapy in a broader population of patients with platinum-sensitive relapsed ovarian cancer without a germline BRCA mutation (non-gBRCAm). nih.gov The study reported a median OS of 32.7 months. nih.gov When analyzed by homologous recombination deficiency (HRD) status, the 24-month OS rates were higher in patients with HRD-positive tumors, including those with somatic BRCA mutations (sBRCAm). nih.gov

| Trial | Patient Population | Endpoint | This compound | Placebo | Hazard Ratio (95% CI) |

|---|---|---|---|---|---|

| Study 19 | Platinum-Sensitive Relapsed Serous Ovarian Cancer | Median PFS | 8.4 months | 4.8 months | 0.35 (0.25–0.49) |

| Median OS | 29.8 months | 27.8 months | 0.73 (0.55–0.95) | ||

| SOLO2 | Platinum-Sensitive Relapsed Ovarian Cancer with gBRCAm | Median PFS (Investigator) | 19.1 months | 5.5 months | 0.30 (0.22–0.41) |

| Median OS | 51.7 months | 38.8 months | 0.74 (0.54–1.00) | ||

| OPINION | Platinum-Sensitive Relapsed Ovarian Cancer without gBRCAm | Median OS | 32.7 months | N/A | N/A |

The success of this compound in the recurrent setting led to its investigation as a first-line maintenance therapy for newly diagnosed advanced ovarian cancer.

SOLO1: This landmark phase III trial evaluated this compound as maintenance therapy in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation who were in complete or partial response to platinum-based chemotherapy. ucl.ac.ukascopubs.orgnih.gov The results were transformative, showing a 70% reduction in the risk of disease progression or death with this compound compared to placebo. merck.com After a 7-year follow-up, 67.0% of patients treated with this compound were alive compared to 46.5% of patients who received a placebo. ascopubs.org The median PFS was not reached in the this compound arm, while it was 13.8 months in the placebo arm. ucl.ac.ukascopubs.org

| Trial | Patient Population | Treatment Arms | Endpoint | Result | Hazard Ratio (95% CI) |

|---|---|---|---|---|---|

| SOLO1 | Newly Diagnosed Advanced Ovarian Cancer with BRCAm | This compound | Median PFS | Not Reached | 0.30 (0.23–0.41) |

| Placebo | 13.8 months | ||||

| PAOLA-1 | Newly Diagnosed Advanced Ovarian Cancer | This compound + Bevacizumab | Median PFS | 22.1 months | 0.59 (0.49–0.72) |

| Placebo + Bevacizumab | 16.6 months |

The efficacy of this compound is strongly correlated with the presence of deficiencies in the HRR pathway.

BRCA Mutations: Tumors with mutations in the BRCA1 or BRCA2 genes are particularly sensitive to PARP inhibitors like this compound. nih.govonclive.com This is because BRCA proteins are essential for repairing double-strand DNA breaks through homologous recombination. When PARP is inhibited in BRCA-mutated cells, an alternative, error-prone DNA repair pathway is used, leading to genomic instability and cell death. Clinical trials have consistently shown the most significant benefits of this compound in patients with BRCA-mutated ovarian cancer. nih.govonclive.com

This compound in Breast Cancer Therapy

This compound has also emerged as a valuable therapeutic option for certain types of breast cancer, particularly those associated with inherited BRCA mutations.

The OlympiAD trial was a pivotal phase III study that evaluated this compound in patients with germline BRCA-mutated, HER2-negative metastatic breast cancer. ascopost.comfda.govnih.gov

OlympiAD Trial: In this trial, this compound monotherapy significantly prolonged progression-free survival compared to standard chemotherapy (physician's choice of capecitabine, eribulin, or vinorelbine). ascopost.comnih.gov The median PFS was 7.0 months with this compound versus 4.2 months with chemotherapy. The objective response rate was also higher with this compound. These findings led to the approval of this compound for this patient population. fda.gov

Building on its success in the metastatic setting, this compound was investigated as an adjuvant treatment for early-stage breast cancer.

| Trial | Patient Population | Treatment Arms | Endpoint | Result | Hazard Ratio (95% CI) |

|---|---|---|---|---|---|

| OlympiAD | Germline BRCA-mutated, HER2-negative Metastatic Breast Cancer | This compound | Median PFS | 7.0 months | 0.58 (0.43–0.80) |

| Chemotherapy | 4.2 months | ||||

| OlympiA | Germline BRCA-mutated, High-Risk, Early-Stage Breast Cancer | This compound | 4-Year Overall Survival | 89.8% | 0.68 (0.47–0.97) |

| Placebo | 86.4% |

Neoadjuvant Treatment Strategies

The exploration of this compound in the neoadjuvant setting—treatment administered before primary surgery—is an active area of investigation across several cancer types. The goal of this approach is to shrink tumors, making them easier to remove surgically, and to assess the tumor's response to the drug early in the treatment course.

In a phase II study known as the NOW trial, researchers investigated the feasibility of using this compound as a neoadjuvant treatment for patients with newly diagnosed, BRCA-mutant ovarian, primary peritoneal, or fallopian tube cancer. The findings, presented at the 2023 Society of Gynecologic Oncology Annual Meeting, showed that neoadjuvant this compound was well-tolerated and resulted in a 100% optimal resection rate. onclive.com After a median follow-up of 11.7 months, the estimated 12-month progression-free survival rate was 81%. onclive.com The study included patients with germline mutations in BRCA1/2, RAD51C/D, or PALB2. onclive.com Patients received two cycles of this compound before surgery, and most proceeded to surgery immediately after. onclive.com Of those who underwent surgical debulking, 85.7% achieved optimal results with no gross residual disease. onclive.com

Another phase II trial, the NEO trial, evaluated neoadjuvant this compound in patients with platinum-sensitive relapsed high-grade serous ovarian cancer who were candidates for secondary cytoreductive surgery. ascopubs.org Patients received this compound for approximately six weeks before surgery. ascopubs.org The study found this approach to be feasible and safe. ascopubs.org Following surgery, patients were randomized to either chemotherapy followed by maintenance this compound or this compound alone. ascopubs.org The results suggested that for patients with resectable disease, postoperative this compound alone was as effective and less toxic than chemotherapy followed by this compound. ascopubs.org

This compound in Pancreatic Cancer Treatment

This compound has emerged as a targeted therapy option for a specific subset of patients with pancreatic cancer. Its approval was a significant step forward in the management of this challenging disease.

BRCA-Mutated Metastatic Pancreatic Adenocarcinoma

This compound is approved for the maintenance treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) metastatic pancreatic adenocarcinoma whose disease has not progressed on at least 16 weeks of a first-line platinum-based chemotherapy regimen. fda.govascopost.comdrugs.com This approval was based on the pivotal phase III POLO trial. nih.govnih.gov

In the POLO trial, 154 patients with gBRCAm metastatic pancreatic cancer who had not progressed after at least 16 weeks of first-line platinum-based chemotherapy were randomized to receive either this compound or a placebo as maintenance therapy. fda.govnih.gov The trial demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with this compound compared to placebo. nih.govnih.gov The median PFS was 7.4 months for the this compound group versus 3.8 months for the placebo group. fda.govnih.govcancer.gov

The FDA also approved the BRACAnalysis CDx test as a companion diagnostic to identify patients with pancreatic cancer who have deleterious or suspected deleterious germline mutations in BRCA1 or BRCA2 genes and are therefore eligible for treatment with this compound. fda.govascopost.com

Table 1: Key Findings from the POLO Trial for this compound in Pancreatic Cancer

| Endpoint | This compound Group | Placebo Group | Hazard Ratio (HR) | p-value |

| Median Progression-Free Survival (PFS) | 7.4 months fda.govnih.govcancer.gov | 3.8 months fda.govnih.govcancer.gov | 0.53 fda.govnih.gov | 0.0035 fda.gov |

| Median Overall Survival (OS) | 18.9 months fda.gov | 18.1 months fda.gov | 0.91 fda.gov | 0.683 fda.gov |

| Overall Response Rate (ORR) | 23% fda.gov | 12% fda.gov | N/A | N/A |

This compound in Prostate Cancer Management

This compound has demonstrated significant clinical activity in the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with alterations in DNA repair genes.

Metastatic Castration-Resistant Prostate Cancer with DNA Repair Gene Alterations

This compound is indicated for the treatment of adult patients with deleterious or suspected deleterious germline or somatic homologous recombination repair (HRR) gene-mutated mCRPC who have progressed following prior treatment with enzalutamide (B1683756) or abiraterone (B193195). drugs.com It is also approved in combination with abiraterone and prednisone (B1679067) or prednisolone (B192156) for patients with deleterious or suspected deleterious BRCA-mutated (BRCAm) mCRPC. drugs.commedicalletter.org

Inherited DNA Repair Defects in Prostate Cancer

A significant portion of men with metastatic prostate cancer, estimated to be between 20% and 25%, have either germline (inherited) or somatic (acquired) inactivation of key DNA repair genes. cancernetwork.com this compound's mechanism of action is particularly effective in tumors with these defects.

The TOPARP-A study was an earlier phase II trial that reported the antitumor activity of this compound in unselected mCRPC patients. cancernetwork.com A subsequent analysis of this trial found that patients with DNA-repair gene defects had a high response rate to this compound. jefferson.edunih.gov Of the 16 patients identified with DNA-repair gene defects (including BRCA1/2, ATM, Fanconi's anemia genes, and CHEK2), 14 (88%) responded to this compound. jefferson.edu This included all seven patients with BRCA2 loss. jefferson.edu

These findings underscore the importance of genomic testing in men with metastatic prostate cancer to identify those who may benefit from PARP inhibitors like this compound. tandfonline.com

Table 2: this compound Response in Metastatic Castration-Resistant Prostate Cancer with DNA Repair Defects (TOPARP-A Trial)

| Gene Alteration | Number of Patients with Response | Total Number of Patients | Response Rate |

| BRCA2 | 7 | 7 | 100% |

| ATM | 4 | 5 | 80% |

| Other DNA Repair Genes | 3 | 4 | 75% |

| Total with DNA Repair Defects | 14 | 16 | 88% jefferson.edu |

Emerging and Investigational Indications

The therapeutic potential of this compound continues to be explored in a variety of other cancers and treatment settings. Research is ongoing to identify other tumor types with DNA repair deficiencies that may respond to PARP inhibition.

This compound has shown activity in tumors with mutations in other DNA damage repair genes beyond BRCA1/2, such as PALB2 and ATM. nih.gov This has prompted clinical trials to include patients with a broader range of DDR gene mutations. nih.gov

In addition to its approved indications, this compound is being investigated in other solid tumors. For instance, it has been approved for the adjuvant treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative, high-risk early breast cancer who have received prior chemotherapy. drugs.commedicalletter.org It is also approved for certain types of epithelial ovarian, fallopian tube, or primary peritoneal cancers. drugs.commedicalletter.org

A study is underway to evaluate this compound as a monotherapy and in combination with durvalumab as a neoadjuvant treatment for HER2-negative breast cancer with BRCA mutations. centerwatch.com Durvalumab is an immunotherapy drug that works by blocking a signal that prevents the immune system from attacking cancer cells. centerwatch.com

The combination of this compound with other anticancer agents is also an area of active research. For example, this compound is approved in combination with bevacizumab for the maintenance treatment of homologous recombination deficiency (HRD) positive advanced ovarian cancer. unibestpharm.comonclive.com

Lung Cancer (e.g., Non-Small Cell Lung Cancer)

This compound has been investigated as a maintenance therapy for patients with advanced non-small cell lung cancer (NSCLC) who have responded to platinum-based chemotherapy. cancerresearchuk.orgnih.gov The rationale is that a subset of NSCLCs may have impaired DNA double-strand break repair, making them susceptible to PARP inhibition. nih.gov

In the multicenter, randomized, phase II PIN trial, patients with metastatic NSCLC who achieved a partial response to platinum doublet chemotherapy were randomized to receive either this compound or a placebo. nih.gov While progression-free survival (PFS) was longer in the this compound arm, the result did not reach statistical significance in the intention-to-treat analysis. nih.gov The research team concluded that this compound might help prevent the recurrence of advanced lung cancer after chemotherapy, but further research is needed to identify specific genetic markers that predict a better response. cancerresearchuk.org

| Trial Name / Identifier | Cancer Type | Treatment Arms | Key Findings |

| PIN Trial | Advanced NSCLC | This compound vs. Placebo (maintenance) | Longer PFS in the this compound arm, but not statistically significant (HR 0.83). nih.gov |

| Phase I/II (NCT01642251) | Relapsed SCLC | This compound + Temozolomide (B1682018) | ORR: 41.7%; Median PFS: 4.2 months; Median OS: 8.5 months. onclive.com |

| NCT04538378 | EGFR-mutated NSCLC transformed to SCLC/NET | This compound + Durvalumab | Ongoing study to evaluate tumor shrinkage. clinicaltrials.gov |

| NCT03532880 | SCLC | This compound + Thoracic Radiation | Ongoing phase 1 study evaluating safety and maximum tolerated dose. targetedonc.com |

Neuroendocrine Tumors

Research into this compound for neuroendocrine tumors (NETs) has focused on combination therapies designed to enhance the effects of existing treatments. One approach combines this compound with peptide receptor radionuclide therapy (PRRT) using agents like 177Lu-DOTATATE. snmmi.orgscienmag.com The PARP inhibitor is intended to block the repair of DNA damage induced by the radiation from 177Lu-DOTATATE, thereby increasing cancer cell death. snmmi.orgscienmag.com

The LuPARP phase I trial found that the combination of 177Lu-DOTATATE and this compound was feasible and generally well-tolerated in patients with somatostatin-positive tumors. snmmi.org Similarly, a phase 1/2 study at the National Institutes of Health is evaluating the safety and efficacy of this combination in patients with metastatic or inoperable gastrointestinal NETs, with early results showing the treatment is well-tolerated and demonstrates signs of efficacy. snmjournals.org Another combination under investigation is this compound with temozolomide for advanced neuroendocrine cancers that are metastatic or unresectable. withpower.com This strategy aims to leverage two different mechanisms to target cancer cells: temozolomide's ability to kill or stop cancer cell growth and this compound's function in preventing DNA repair. withpower.com

A case report has also detailed the successful treatment of a patient with a germline BRCA mutation and a metastatic NET G3 using a combination of a PARP inhibitor and targeted alpha-particle therapy with 225Ac-Dotatate, suggesting a potential synergistic effect. nih.gov

| Trial Name / Identifier | Cancer Type | Treatment Combination | Key Findings |

| LuPARP (Phase I) | Somatostatin-Positive NETs | 177Lu-DOTATATE + this compound | Combination was feasible and generally well-tolerated. snmmi.org |

| NCT04086485 (Phase I/II) | GI NETs | 177Lu-DOTATATE + this compound | Well-tolerated with early evidence of efficacy (stable disease with some tumor shrinkage). snmjournals.org |

| NCT02148783 | Advanced NETs | This compound + Temozolomide | Investigating if the combination is more effective than temozolomide alone. withpower.com |

Endometrial Cancer

In endometrial cancer, this compound is being studied in combination with immunotherapy. The phase III DUO-E trial investigated the addition of the immune checkpoint inhibitor durvalumab to standard platinum-based chemotherapy, followed by maintenance therapy with durvalumab with or without this compound. oncologynewscentral.comastrazeneca-us.com

The results showed that adding this compound to durvalumab maintenance therapy provided a notable benefit, particularly for patients with mismatch repair proficient (pMMR) disease, which accounts for about 80% of endometrial cancer cases. oncologynewscentral.comastrazeneca-us.com The enhanced progression-free survival in the pMMR group was observed across various biomarker subgroups, including those with PD-L1 positivity and TP53 mutations. oncologynewscentral.com Other clinical trials are also underway to assess the efficacy of this compound combined with pembrolizumab (B1139204) in patients with persistent or recurrent endometrial cancer or endometrial carcinosarcoma. withpower.comclinicaltrials.gov The ENDOLA phase I/II trial explored a triplet combination of this compound, metronomic cyclophosphamide, and metformin, which showed a favorable benefit/toxicity ratio in heavily pretreated patients with recurrent endometrial cancer, with a median PFS of 5.2 months. nih.gov

| Trial Name / Identifier | Cancer Type | Treatment Arms | Key Findings |

| DUO-E (Phase III) | Advanced/Recurrent Endometrial Cancer | Chemo + Durvalumab -> Durvalumab + this compound maintenance | Improved PFS, especially in pMMR patients. oncologynewscentral.comastrazeneca-us.com |

| ENDOLA (Phase I/II) | Recurrent Endometrial Cancer | This compound + Cyclophosphamide + Metformin | Median PFS of 5.2 months; favorable benefit/toxicity ratio. nih.gov |

| NCT05156268 | Persistent/Recurrent Endometrial Cancer | This compound + Pembrolizumab | Ongoing study to evaluate efficacy and safety. clinicaltrials.gov |

Melanoma

The use of this compound in melanoma is an emerging area of research, focusing on patients with specific genetic mutations that impair DNA repair pathways. Retrospective data indicate that 20-30% of cutaneous melanomas harbor a mutation in at least one homologous recombination (HR) gene, suggesting that PARP inhibitors could be a valuable therapeutic option. clinicaltrials.gov

A phase II pilot trial (NCT05482074) is currently evaluating this compound as a monotherapy for patients with unresectable or metastatic melanoma (including cutaneous, mucosal, or uveal types) who have germline or somatic mutations in BRCA1 or BRCA2 genes and have progressed on prior checkpoint inhibitor therapy. clinicaltrials.gov Another phase II study (NCT04633902) is assessing the combination of this compound with the immune checkpoint inhibitor pembrolizumab in patients with advanced melanoma who have an HR mutation and are resistant to anti-PD-1 therapy. clinicaltrials.govwithpower.com This combination approach is based on the rationale that PARP inhibitors may sensitize tumors to immunotherapy. nih.gov

Preclinical and clinical evidence supports this strategy. A case study of a stage IV acral melanoma patient with a germline BRCA1 mutation who was resistant to anti-PD-1 therapy showed that this compound monotherapy achieved stable disease for three months. nih.gov

| Trial Name / Identifier | Cancer Type | Treatment | Patient Population |

| NCT05482074 (Phase II) | Unresectable/Metastatic Melanoma | This compound | Germline or somatic BRCA1/2 mutations; progressed on checkpoint inhibitors. clinicaltrials.gov |

| NCT04633902 (Phase II) | Advanced Melanoma | This compound + Pembrolizumab | Homologous recombination (HR) mutation; resistant to anti-PD-1 therapy. clinicaltrials.gov |

Biomarker Research and Patient Stratification

The effective use of this compound is highly dependent on identifying patients whose tumors have specific molecular vulnerabilities. Biomarker research is central to stratifying patients and predicting treatment response.

Germline vs. Somatic BRCA Mutations

Mutations in the BRCA1 and BRCA2 genes, which are critical for homologous recombination repair, can be inherited (germline) or acquired within the tumor tissue (somatic). This compound has demonstrated efficacy in patients with either type of mutation. nih.govonclive.com Regulatory approval for this compound in ovarian cancer was based on studies that included patients with both germline and somatic BRCA mutations, with subgroup analysis indicating a comparable benefit. nih.gov

| Study | Cancer Type | Mutation Type | Key Finding |

| LIGHT (Phase II) | Relapsed Ovarian Cancer | Germline BRCA | 18-month OS rate: 86.4%. onclive.com |

| LIGHT (Phase II) | Relapsed Ovarian Cancer | Somatic BRCA | 18-month OS rate: 88.0%. onclive.com |

| Tumor-Agnostic (Phase II) | Various Advanced Cancers | Germline or Somatic BRCA1/2 | This compound demonstrated efficacy in both cohorts. nih.govresearchgate.net |

Homologous Recombination Deficiency (HRD) Testing and Clinical Utility

Beyond mutations in BRCA1 and BRCA2, a broader condition known as homologous recombination deficiency (HRD) can also sensitize cancer cells to PARP inhibitors. HRD is a state where a cell cannot effectively repair double-strand DNA breaks, often resulting from defects in other genes in the HR pathway or from other causes leading to genomic instability. onclive.comascopubs.org

HRD status is now a critical predictive biomarker for this compound therapy, particularly in ovarian cancer. targetedonc.com The FDA has approved this compound in combination with bevacizumab as a first-line maintenance treatment for advanced ovarian cancer patients whose disease is associated with HRD-positive status. targetedonc.comlynparzahcp.com This status is defined by either a deleterious BRCA mutation and/or high genomic instability. lynparzahcp.com

Several assays are used to determine HRD status. These tests typically measure "genomic scars"—the lasting effects of faulty DNA repair on the chromosome—by assessing markers like large-scale state transitions (LST), telomeric allelic imbalance (TAI), and loss of heterozygosity (LOH). ascopubs.orgaacrjournals.org A retrospective analysis of the phase 3 PAOLA-1 trial demonstrated the predictive value of the Geneva HRD test, which is based on a genomic instability score. onclive.com In that analysis, patients identified as HRD-positive showed a significant reduction in the risk of disease progression or death when treated with this compound plus bevacizumab, whereas HRD-negative patients derived no benefit and experienced inferior survival outcomes. onclive.com These findings highlight that comprehensive HRD testing is essential for accurately selecting patients who are most likely to benefit from this compound. onclive.comtargetedonc.com

Mechanisms of Acquired Resistance to Olaparib

Restoration of Homologous Recombination Function

The most well-established mechanism of acquired resistance to PARP inhibitors, including Olaparib, is the restoration of homologous recombination (HR) capacity. wikipedia.orgfrontiersin.orgciteab.com In HR-deficient tumors, PARP inhibition leads to the accumulation of DSBs that cannot be effectively repaired by HR, resulting in cell death. frontiersin.org However, if HR function is restored, these cells can efficiently repair the DNA damage, leading to resistance. frontiersin.org This restoration can occur through several mechanisms.

Reversion mutations in BRCA1 or BRCA2 are the most frequent method by which HR is restored in tumors initially sensitive to this compound due to BRCA mutations. frontiersin.orgascopubs.org These secondary mutations occur within the mutated BRCA gene and restore the gene's open reading frame, leading to the production of a functional or partially functional BRCA protein. frontiersin.orgmdpi.com This restored BRCA protein can then participate in HR-mediated DNA repair, rendering the cells resistant to PARP inhibition. frontiersin.orgnih.gov

BRCA reversion mutations have been observed in both germline and somatic BRCA1/2-mutated tumors and have been identified in patient samples and cellular studies. frontiersin.orgnih.gov For instance, a patient with metastatic breast cancer initially sensitive to this compound due to a BRCA2 loss-of-function mutation developed resistance after several months of treatment, and genomic profiling revealed a BRCA2 reversion mutation. frontiersin.orgnih.gov Studies have detected BRCA reversion mutations in a significant percentage of patients who developed resistance to this compound, with varying frequencies reported in different cancer types. asco.org

| Cancer Type | Percentage of Patients with BRCA Reversion Mutations Post-Olaparib | Source |

| Breast Cancer | ~40% | asco.org |

| Ovarian Cancer | ~20% | asco.org |

These reversion mutations can vary in allelic frequency and may occur as single or multiple events within the tumor, suggesting a polyclonal origin of resistance in some cases. asco.org

While HR is the preferred pathway for accurate DSB repair, non-homologous end-joining (NHEJ) can also repair DSBs, albeit in a more error-prone manner. frontiersin.orgoncoscience.us In HR-deficient tumors, NHEJ plays a more prominent role in DSB repair. frontiersin.org However, alterations in genes that regulate NHEJ can paradoxically lead to the reactivation of HR and contribute to PARP inhibitor resistance, particularly in the context of BRCA1 deficiency. frontiersin.orgfrontiersin.org

Studies have shown that defective HR resulting from BRCA1 mutations can be reactivated by concomitant disruption of genes regulating NHEJ. frontiersin.org This suggests a complex interplay between HR and NHEJ pathways in determining sensitivity or resistance to PARP inhibitors. frontiersin.org

Loss or reduction of the TP53-binding protein 1 (53BP1) is another mechanism that can restore HR function, particularly in BRCA1-deficient cells, and confer resistance to PARP inhibitors. wikipedia.orgnih.govovariancancernewstoday.comnih.gov 53BP1 is involved in the activation of NHEJ and counteracts the DNA end resection that is necessary for HR. frontiersin.orgovariancancernewstoday.com In BRCA1-deficient cells, loss of 53BP1 can promote DNA end resection, thereby partially restoring HR-mediated DNA repair and reducing hypersensitivity to PARP inhibitors and other DNA-damaging agents. nih.govpnas.orgnih.gov

Loss of 53BP1 has been observed in this compound-resistant tumors in preclinical models and in patient samples. nih.govnih.gov For example, studies in mouse models of BRCA1-deficient breast cancer have shown that loss of 53BP1 causes resistance to PARP inhibition. nih.govnih.gov Immunohistochemistry has revealed loss of 53BP1 protein in a fraction of this compound-resistant tumors. nih.govnih.gov

| Study Model | Observation | Source |

| BRCA1-deficient mouse mammary tumors | Loss of 53BP1 causes resistance to PARP inhibition | nih.gov |

| This compound-resistant mouse mammary tumors | 3 of 11 tumors showed at least partial loss of 53BP1 protein | nih.gov |

| BRCA1-deficient mouse mammary tumors (AZD2461) | Restoration of HR due to somatic mutation of Trp53bp1 encoding 53BP1 occurs | pnas.org |

Loss of 53BP1 is suggested to result in partial restoration of HR-mediated DNA repair, evidenced by the presence of DNA damage-induced RAD51 foci. nih.govaacrjournals.org

Alterations in Drug Efflux Mechanisms

Increased drug efflux, leading to reduced intracellular concentration of the drug, is another mechanism contributing to acquired resistance to this compound. wikipedia.orgfrontiersin.org

Increased expression of drug efflux transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, has been associated with this compound resistance. wikipedia.orgfrontiersin.orgoaepublish.com P-gp is a multidrug efflux transporter that can actively pump various compounds, including some PARP inhibitors like this compound, out of the cell, thereby lowering their intracellular concentration below therapeutic levels. frontiersin.orgoaepublish.comnih.gov

Evidence suggests that increased expression of drug efflux transporter genes, specifically Abcb1a/b in mice, is associated with PARP inhibitor resistance. frontiersin.org One study showed a significant increase in the expression of Abcb1a/b in this compound-resistant breast cancers in a mouse model. frontiersin.org Increased P-gp-mediated drug efflux has been described in both BRCA1;p53-deficient and BRCA2;p53-deficient mouse mammary tumors. aacrjournals.org While the clinical significance of P-gp-based resistance for this compound is still being investigated, it may be particularly relevant in cancers where high P-gp levels are common. aacrjournals.org Studies have shown that inhibiting P-gp can reverse this compound resistance mediated by this transporter. nih.govaacrjournals.org

Adaptive Responses and Genomic Instability

Beyond direct restoration of HR or increased drug efflux, cancer cells can also develop adaptive responses to this compound treatment that contribute to resistance. citeab.com These responses can involve changes in DNA damage response (DDR) pathways and lead to increased genomic instability, which paradoxically can allow for the selection of resistant clones. jneonatalsurg.commdpi.com

Adaptive responses can occur early during therapy and may represent a transitional state before the acquisition of stable genetic or epigenetic resistance mechanisms. researchgate.netnih.gov These responses can involve the modulation of various signaling pathways and proteins involved in DNA repair and cell survival. For instance, this compound has been shown to induce the expression and nuclear localization of the transcription factor FOXM1, which in turn upregulates the expression of genes involved in the HR pathway as an adaptive cellular response. researchgate.netnih.gov Targeting FOXM1 has been shown to disrupt this adaptive response and enhance sensitivity to PARP inhibition. researchgate.netnih.gov

While PARP inhibitors are designed to induce genomic instability in HR-deficient cells, cancer cells can adapt to this stress. jneonatalsurg.commdpi.com The genomic heterogeneity within tumors can support the evolution of resistance mechanisms. mdpi.com Adaptive responses that improve survival under treatment pressure are linked to this cellular diversity. jneonatalsurg.com Changes in the expression profiles of DDR proteins have been observed in this compound-resistant cell lines, suggesting modified DDR mechanisms as part of the adaptive response. jneonatalsurg.com

| Protein/Pathway | Role in Adaptive Response to this compound | Source |

| FOXM1 | Upregulated, promotes HR gene expression, contributes to adaptive response | researchgate.netnih.gov |

| DDR Proteins | Altered expression profiles observed in resistant cells | jneonatalsurg.com |

These adaptive responses highlight the dynamic nature of resistance development and suggest potential strategies for combination therapies to overcome or prevent resistance. researchgate.netnih.gov

Cross-Resistance Patterns with Other PARP Inhibitors

Acquired resistance to this compound can lead to cross-resistance to other PARP inhibitors, although the extent and pattern of this cross-resistance can vary depending on the specific resistance mechanism and the characteristics of the other PARP inhibitors. Research indicates that the mechanisms conferring resistance to this compound may also confer resistance to other PARP inhibitors aacrjournals.orgonclive.comaacrjournals.orgnih.gov.

Studies using this compound-resistant cell lines have demonstrated varying degrees of cross-resistance to other clinically relevant PARP inhibitors, including rucaparib (B1680265), niraparib (B1663559), and talazoparib (B560058) aacrjournals.orgonclive.comaacrjournals.orgnih.gov. For instance, this compound-resistant prostate cancer cell lines have shown cross-resistance to rucaparib, niraparib, and talazoparib aacrjournals.orgonclive.comaacrjournals.orgnih.gov. Similarly, an this compound-resistant BRCA1-mutant ovarian cancer cell line exhibited cross-resistance to veliparib (B1684213) and talazoparib mdpi.comnih.gov.

However, the sensitivity profile to other PARP inhibitors in this compound-resistant cells is not uniform. In the aforementioned this compound-resistant BRCA1-mutant ovarian cancer cell line, while cross-resistance to veliparib and talazoparib was observed, the cells retained sensitivity, and even showed increased cytotoxicity, to niraparib and rucaparib mdpi.comnih.gov. This differential sensitivity suggests that resistance mechanisms may not equally impact all PARP inhibitors. Niraparib and rucaparib were found to induce higher levels of replication stress and DNA single-strand gaps compared to other PARP inhibitors in these resistant cells mdpi.comnih.gov.